molecular formula C15H12N4OS2 B2631136 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478080-32-9

5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B2631136
CAS No.: 478080-32-9
M. Wt: 328.41
InChI Key: WINQSJCSWLPBRS-UHFFFAOYSA-N
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Description

The compound “5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole” is a complex organic molecule that belongs to the class of heterocyclic compounds. It contains multiple functional groups including a thiazole ring and a triazole ring . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectral analysis . The positions of protons connected to N atoms in both heterocyclic systems of molecules in crystals .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions with hydrazonoyl halides . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole, which include compounds similar to the one . These compounds are synthesized through various chemical reactions, demonstrating a range of biological activities. For instance, Narayana et al. (2010) synthesized derivatives exhibiting antiproliferative activity, which indicates their potential use in cancer research (Narayana et al., 2010). Additionally, Lesyk et al. (2007) synthesized compounds for anticancer evaluation, showing activity against several cancer cell lines (Lesyk et al., 2007).

Antimicrobial and Antifungal Activities

Compounds derived from 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole have been evaluated for their antimicrobial and antifungal activities. Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives, finding some compounds with good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, research on thiazolyl-pyrazolyl-1,2,3-triazole derivatives by Nalawade et al. (2019) showed promising antifungal activity, suggesting potential applications in treating fungal infections (Nalawade et al., 2019).

Safety and Hazards

While specific safety and hazards data for the compound was not found, similar compounds require adequate ventilation and avoidance of contact with eyes, skin, or clothing . Ingestion and inhalation should also be avoided .

Future Directions

The future directions for research into such compounds could involve the design and development of different thiazole derivatives . The development of novel functionalized thiazolo[3,2-b]triazole via a one-pot catalyst-free procedure at room temperature represents a promising direction .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c1-9-13(22-15-16-8-17-19(9)15)12-7-21-14(18-12)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQSJCSWLPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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